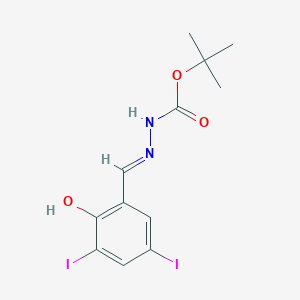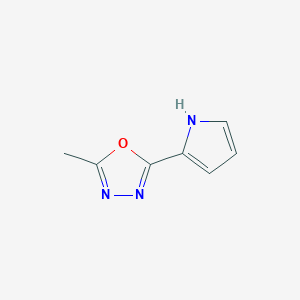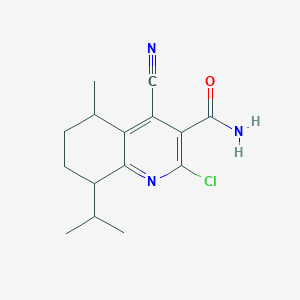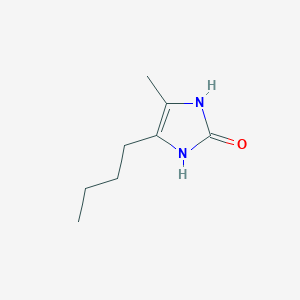![molecular formula C25H22ClN5O3S B10870455 2-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870455.png)
2-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-1-(2-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a chlorobenzyl group, a morpholino group, and a pyrazolopyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(2-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the chlorobenzyl group through a substitution reaction. The morpholino group can be introduced via nucleophilic substitution, and the pyrazolopyridine core is formed through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorobenzyl group and the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or DNA. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(2-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- 1-(2-Chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- 2-(1,3-Benzothiazol-2-yl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(2-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE lies in its combination of functional groups and ring systems. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C25H22ClN5O3S |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-[(2-chlorophenyl)methyl]-4-methyl-5-morpholin-4-ylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C25H22ClN5O3S/c1-16-23-20(14-22(32)30(16)28-10-12-34-13-11-28)29(15-17-6-2-3-7-18(17)26)31(24(23)33)25-27-19-8-4-5-9-21(19)35-25/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
XHGZXAVUEWBNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1N3CCOCC3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10870377.png)
![ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate](/img/structure/B10870382.png)
![4-{(E)-[(4-methoxyphenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl 3-nitrobenzoate](/img/structure/B10870384.png)


![2-(4-{[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10870410.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10870417.png)

![6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10870421.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone](/img/structure/B10870424.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870432.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870441.png)
![3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870443.png)

